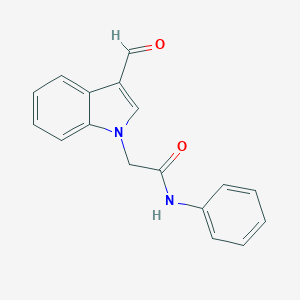

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRWJPNNAPGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332222 | |

| Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333745-18-9 | |

| Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide. This compound belongs to a class of indole derivatives that are of significant interest to the pharmaceutical and medicinal chemistry sectors due to the diverse biological activities exhibited by the indole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for its synthesis and a thorough analysis of its structural and spectroscopic properties. The guide emphasizes the rationale behind the experimental choices and provides a framework for the validation of its molecular structure through various analytical techniques.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the indole ring, particularly at the N1 and C3 positions, allows for the modulation of its biological profile. The title compound, this compound, incorporates three key pharmacophoric features: the indole-3-carboxaldehyde moiety, an N-acetamide linker, and a terminal phenyl group.

The indole-3-carboxaldehyde core is a versatile precursor for the synthesis of more complex heterocyclic systems and has shown intrinsic biological activities.[1] The N-phenylacetamide group is a common structural motif in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties. The combination of these fragments in a single molecule presents an opportunity to explore novel therapeutic agents. Recent studies have highlighted the antimicrobial potential of 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives, making the characterization of the N-phenyl analog particularly relevant.

This guide provides a detailed methodology for the synthesis of this compound, starting from readily available indole-3-carboxaldehyde. It further outlines a comprehensive characterization workflow using modern spectroscopic techniques to ensure the structural integrity and purity of the synthesized compound.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the N-alkylation of indole-3-carboxaldehyde with chloroacetyl chloride to form the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. The second step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by aniline to yield the final product.

Caption: Synthetic route to this compound.

Synthesis of Intermediate: 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde

The initial N-acylation of indole-3-carboxaldehyde is a critical step. The use of triethylamine as a base is essential to neutralize the hydrochloric acid generated during the reaction, thus preventing side reactions and promoting the desired N-alkylation. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

Protocol:

-

To a stirred solution of indole-3-carboxaldehyde (2.0 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous THF, add a solution of chloroacetyl chloride (2.2 mmol) in 5 mL of anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mixture as the mobile phase.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a 5% sodium bicarbonate solution followed by distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde as a solid.

Synthesis of this compound

The final step involves the coupling of the chloroacetyl intermediate with aniline. Potassium carbonate is used as a base to facilitate the nucleophilic substitution. The reaction is carried out under reflux in THF to ensure a reasonable reaction rate.

Protocol:

-

To a solution of aniline (1.2 mmol) in 10 mL of dry THF, add potassium carbonate (2.0 mmol).

-

To this suspension, add a solution of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde (1.0 mmol) in 5 mL of dry THF dropwise.

-

Reflux the reaction mixture for approximately 4 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization and Data Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and phenyl rings, the aldehyde proton, the methylene protons of the acetamide linker, and the amide proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the aldehyde and amide groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehyde CHO | ~10.0 | ~185.0 |

| Indole H-2 | ~8.0 | ~138.0 |

| Indole Aromatic CHs | 7.2 - 8.4 | 110.0 - 137.0 |

| Phenyl Aromatic CHs | 7.1 - 7.6 | 120.0 - 138.0 |

| Amide NH | ~9.0 (broad) | - |

| Methylene CH₂ | ~5.0 | ~48.0 |

| Amide C=O | - | ~165.0 |

| Indole Quaternary Cs | - | 125.0, 137.0 |

| Phenyl Quaternary C | - | ~138.0 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching (amide) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching (aldehyde) | 1680 - 1700 |

| C=O stretching (amide) | 1640 - 1680 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-N stretching | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₇H₁₄N₂O₂), the expected molecular weight is approximately 278.31 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Biological Significance and Future Directions

Derivatives of indole-3-carboxaldehyde are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, the class of 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives has been investigated for its antimicrobial activity. The synthesis and characterization of this compound, therefore, provide a valuable addition to the library of potentially bioactive compounds.

Further research should focus on the comprehensive biological evaluation of this compound. Screening against a panel of bacterial and fungal strains would validate and quantify its antimicrobial potential. Moreover, its cytotoxic effects on various cancer cell lines could uncover potential anticancer applications. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substituents on the phenyl ring, could lead to the development of more potent and selective therapeutic agents.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The spectroscopic data, both predicted and based on analogous compounds, offer a solid foundation for the structural verification of the target molecule. The potential biological activities of this compound, rooted in the established pharmacology of the indole scaffold, warrant further investigation and position it as a promising candidate for future drug discovery efforts.

References

- Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl). (n.d.). [Source not further specified].

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed.

Sources

Spectroscopic and Synthetic Elucidation of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, a proposed synthetic pathway is detailed, providing a practical framework for its laboratory preparation.

Molecular Structure and Significance

This compound incorporates two key pharmacophores: the indole-3-carbaldehyde moiety and an N-phenylacetamide group. The indole nucleus is a privileged scaffold in numerous biologically active compounds, while the N-phenylacetamide substructure is present in various pharmaceuticals. The combination of these fragments in a single molecule suggests potential for diverse biological activities, making its unambiguous characterization crucial for further investigation.

Caption: Molecular structure of this compound.

Proposed Synthesis

The synthesis of this compound can be achieved through the N-alkylation of indole-3-carbaldehyde with 2-chloro-N-phenylacetamide. This approach is based on established methods for the N-alkylation of indoles.[1][2]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

-

To a solution of indole-3-carbaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the indole anion.

-

Add 2-chloro-N-phenylacetamide (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The choice of base and solvent is critical for optimizing the yield and minimizing side reactions, such as C-alkylation.[1]

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.9 - 10.1 | s |

| H2 (indole) | 8.3 - 8.5 | s |

| H4 (indole) | 8.1 - 8.3 | d |

| H7 (indole) | 7.8 - 8.0 | d |

| Phenyl (ortho) | 7.5 - 7.7 | d |

| H5, H6 (indole) | 7.2 - 7.4 | m |

| Phenyl (meta, para) | 7.0 - 7.3 | m |

| N-H (amide) | 8.5 - 9.5 | s (broad) |

| CH₂ | 5.2 - 5.4 | s |

Interpretation:

-

Indole Protons: The N-acetylation of the indole ring is expected to cause a significant downfield shift of the H2 proton compared to unsubstituted indole-3-carbaldehyde, due to the electron-withdrawing nature of the N-acyl group.[3] The protons on the benzene ring of the indole moiety (H4, H5, H6, H7) will also experience shifts, with H4 and H7 being the most deshielded due to their proximity to the pyrrole ring.

-

Formyl Proton: The aldehyde proton (CHO) is expected to resonate at a very downfield position (9.9-10.1 ppm), which is characteristic of formyl groups attached to aromatic systems.[4]

-

N-Phenylacetamide Protons: The methylene protons (CH₂) adjacent to the indole nitrogen will appear as a singlet in the range of 5.2-5.4 ppm. The amide proton (N-H) will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protons of the phenyl ring of the acetamide moiety will show characteristic multiplets in the aromatic region.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | 185.0 - 187.0 |

| C=O (amide) | 167.0 - 169.0 |

| C7a (indole) | 137.0 - 139.0 |

| C_phenyl (ipso) | 137.0 - 139.0 |

| C2 (indole) | 135.0 - 137.0 |

| C3a (indole) | 125.0 - 127.0 |

| C_phenyl (ortho) | 119.0 - 121.0 |

| C_phenyl (para) | 124.0 - 126.0 |

| C_phenyl (meta) | 128.0 - 130.0 |

| C4 (indole) | 123.0 - 125.0 |

| C6 (indole) | 122.0 - 124.0 |

| C5 (indole) | 121.0 - 123.0 |

| C3 (indole) | 118.0 - 120.0 |

| C7 (indole) | 110.0 - 112.0 |

| CH₂ | 48.0 - 50.0 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The formyl carbon (C=O) is expected to be in the 185-187 ppm range, while the amide carbonyl carbon will appear around 167-169 ppm.[4][5]

-

Indole Carbons: N-acylation will influence the chemical shifts of the indole carbons. C2 is expected to be significantly deshielded. The other indole carbons will have shifts consistent with a substituted indole system.[6]

-

N-Phenylacetamide Carbons: The methylene carbon (CH₂) will resonate in the 48-50 ppm region. The phenyl carbons will show distinct signals in the aromatic region, with their chemical shifts influenced by the amide substituent.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3350 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₂) | 2850 - 2950 | Medium |

| C=O Stretch (formyl) | 1670 - 1690 | Strong |

| C=O Stretch (amide I) | 1650 - 1670 | Strong |

| N-H Bend (amide II) | 1510 - 1550 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Interpretation:

-

Carbonyl Stretching: The most prominent peaks in the spectrum will be the strong absorptions from the two carbonyl groups. The formyl C=O stretch is expected at a higher wavenumber than the amide C=O stretch (Amide I band).[7]

-

N-H Vibrations: The N-H stretching vibration of the secondary amide will appear as a medium-intensity band in the 3250-3350 cm⁻¹ region. The N-H bending vibration (Amide II band) will be observed around 1510-1550 cm⁻¹.[7]

-

Aromatic and Aliphatic C-H Stretching: The spectrum will also show characteristic C-H stretching bands for the aromatic rings and the aliphatic methylene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 292.12

-

Major Fragmentation Pathways:

-

Loss of the phenylamino group (-NHPh): m/z = 200

-

Loss of the entire N-phenylacetamide side chain: m/z = 144 (indole-3-carbaldehyde radical cation)

-

Formation of the N-phenylacetamide cation: m/z = 135

-

Formation of the tropylium ion from the phenyl group: m/z = 91

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 292. The fragmentation pattern will likely involve cleavage of the bond between the indole nitrogen and the acetamide side chain, as well as fragmentation within the N-phenylacetamide moiety itself. The most stable fragments, such as the indole-3-carbaldehyde radical cation and the tropylium ion, are expected to be prominent in the spectrum.[1][8]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data and interpretations are grounded in established spectroscopic principles and data from closely related structures. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and similar indole derivatives, facilitating their efforts in drug discovery and development. Experimental verification of the predicted data is a necessary next step for the definitive characterization of this compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. Retrieved from [Link]

-

mzCloud. (2015). Acetanilide. Retrieved from [Link]

-

MassBank. (2010). Indole-3-aldehyde. Retrieved from [Link]

-

MassBank. (2017). 3-Formylindole. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-N-phenylacetamide. Retrieved from [Link]

-

MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

NIST. (n.d.). N-Acetylindole. Retrieved from [Link]

-

Researcher.Life. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. (1991). 1H and 13C NMR study of 1‐substituted isatins and their corresponding 3‐(dicyanomethylidene)indol‐2‐ones. Retrieved from [Link]

-

ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from [Link]

-

Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]

Sources

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

Introduction: A Scaffold of Therapeutic Promise

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1][2][3] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Among its many derivatives, indole-3-carboxaldehyde has emerged as a particularly versatile starting material for creating compounds with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4][5]

This guide focuses on a specific derivative, This compound , a molecule that marries the reactive aldehyde functionality of indole-3-carboxaldehyde with the N-phenylacetamide moiety. The N-phenylacetamide structure itself is found in compounds with analgesic and anti-inflammatory properties.[6][7] The strategic combination of these two pharmacophores suggests a molecule with significant, yet underexplored, potential in drug discovery.

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing upon established principles and data from closely related analogues.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.

Predicted Physicochemical Properties

The properties of this molecule are derived from its chemical structure, which combines a moderately polar indole-3-carboxaldehyde core with a substituted acetamide side chain.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₇H₁₄N₂O₂ | Calculated |

| Molecular Weight | 278.31 g/mol | Calculated |

| Appearance | Likely a pale yellow to off-white solid | Based on analogues like 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[5] |

| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C | Based on related indole acetamide structures.[8][9] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate) | General solubility of indole derivatives and N-phenylacetamides. |

| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures and software predictions. A related diethyl derivative has a calculated XLogP3 of 1.8.[10] |

| Polar Surface Area | ~59.5 Ų | Calculated |

Predicted Spectral Characteristics

The spectral data are crucial for the identification and characterization of the molecule. The following are predictions for the key spectral features.

| Spectroscopy | Predicted Key Signals and Features |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet around δ 9.8-10.1 ppm.[5] - Indole Protons: A singlet for the C2-H of the indole ring (if not substituted) and multiplets in the aromatic region (δ 7.0-8.5 ppm). - Methylene Protons (-CH₂-): A singlet around δ 4.5-5.5 ppm. - Phenyl Protons (N-phenyl): Multiplets in the aromatic region (δ 7.0-7.8 ppm). - Amide Proton (-NH-): A broad singlet, typically δ 8.0-9.5 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl: δ 185-195 ppm. - Amide Carbonyl: δ 165-170 ppm. - Aromatic & Indole Carbons: Multiple signals between δ 110-140 ppm. - Methylene Carbon: δ 45-55 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch (Amide): ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic): ~3050-3150 cm⁻¹. - C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹.[5] - C=O Stretch (Amide I): ~1650-1670 cm⁻¹. - N-H Bend (Amide II): ~1530-1550 cm⁻¹. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 279.11. - [M+Na]⁺: Expected at m/z 301.09. - Key Fragments: Loss of the phenylamino group, cleavage of the acetamide side chain. |

Synthesis and Mechanism

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available indole-3-carboxaldehyde. This method is adapted from established procedures for the N-alkylation and subsequent amidation of indole derivatives.[5]

Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dry THF or DCM) in a round-bottom flask under an inert atmosphere (N₂), add a base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Causality: The base (triethylamine) is crucial to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. This anion then readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is performed at 0 °C to control the exothermicity and prevent side reactions.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate as a solid.[5]

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq), in a dry polar aprotic solvent like THF or DMF. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

-

Addition of Amine: Add aniline (1.1 eq) to the suspension.

-

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. The aniline acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. The base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Workup and Purification: After cooling, pour the reaction mixture into cold water. The solid product will precipitate out. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Chemical Reactivity and Potential Applications

The chemical architecture of this compound provides several sites for further chemical modification, making it an attractive scaffold for developing a library of derivatives for structure-activity relationship (SAR) studies.

Key Reactive Sites

-

The Aldehyde Group (C3-position): This is the most reactive site for derivatization.

-

Reductive Amination: Can be converted to an amine, allowing for the introduction of various substituents.

-

Condensation Reactions: Readily forms Schiff bases with primary amines or hydrazines, a common strategy for creating novel bioactive molecules.[4][11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: Allows for carbon-carbon bond formation, extending the side chain.

-

Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol, fundamentally changing the electronic and hydrogen-bonding properties of the molecule.

-

-

The Indole Ring: The aromatic system can undergo electrophilic substitution, although the N1-acyl group is deactivating. Reactions would likely require harsher conditions and may occur at the C5 or C6 positions.

-

The N-Phenyl Ring: The phenyl ring of the acetamide moiety can also be subjected to electrophilic aromatic substitution to introduce further diversity.

Potential Biological and Therapeutic Applications

The combination of the indole-3-carboxaldehyde and N-phenylacetamide scaffolds suggests a high probability of biological activity. Indole derivatives are known to possess a wide spectrum of pharmacological properties, including:

-

Anticancer Activity: Many indole-based compounds act as tubulin polymerization inhibitors or induce apoptosis in cancer cells.[8][12][13] The structural similarity to other known anticancer agents makes this a promising area of investigation.

-

Antimicrobial and Antifungal Activity: Schiff bases and other derivatives of indole-3-carboxaldehyde have demonstrated significant activity against various bacterial and fungal strains.[2][4]

-

Anti-inflammatory Activity: The N-phenylacetamide core is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives may act as inhibitors of enzymes like cyclooxygenase (COX).[6]

-

Antioxidant Activity: The indole nucleus can act as a free radical scavenger, and derivatives are often evaluated for their antioxidant potential.[5]

Workflow for Biological Screening

A typical workflow to evaluate the therapeutic potential of this compound would involve a tiered screening process.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. archivepp.com [archivepp.com]

- 7. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. N,N-diethyl-2-(3-formyl-1H-indol-1-yl)acetamide | C15H18N2O2 | CID 820167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 12. Buy 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide | 94209-12-8 [smolecule.com]

- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with profound biological activities.[1][2] Its inherent ability to mimic peptide structures and engage in various non-covalent interactions with biological macromolecules has rendered it a privileged scaffold in drug discovery.[2] Among the myriad of indole derivatives, those bearing a carboxaldehyde at the 3-position have emerged as particularly versatile intermediates and bioactive molecules in their own right, exhibiting a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, promising subclass: 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide and its structural analogs. By exploring the nuances of their synthesis, dissecting their structure-activity relationships, and elucidating their mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

The Core Moiety: this compound

The core structure combines three key pharmacophoric elements: the indole-3-carboxaldehyde, a flexible acetamide linker, and a terminal N-phenyl group. This unique arrangement offers multiple avenues for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The N-phenylacetamide moiety, in particular, has been incorporated into various therapeutic agents, suggesting its role in modulating target engagement and pharmacokinetic profiles.

Rationale for Synthetic Exploration

The synthetic exploration of this compound analogs is driven by the hypothesis that systematic structural modifications can lead to the discovery of potent and selective therapeutic agents. Key areas of modification include:

-

The Indole Ring: Substitution at various positions of the indole nucleus can influence lipophilicity, electronic properties, and steric interactions with biological targets.

-

The N-phenylacetamide Moiety: Alterations to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact biological activity.

-

The Formyl Group: Conversion of the aldehyde into other functional groups, such as Schiff bases or hydrazones, can expand the chemical space and introduce new biological activities.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired structural modifications and the availability of starting materials.

General Synthetic Scheme

A common and efficient approach involves a multi-step synthesis commencing with the readily available indole-3-carboxaldehyde.

Caption: General synthetic route to this compound analogs.

Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

This protocol details the N-alkylation of indole-3-carboxaldehyde, a crucial step in the synthesis of the target compounds.

Materials:

-

Indole-3-carboxaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(3-formyl-1H-indol-1-yl)acetate as a solid.

Experimental Protocol: Synthesis of this compound

This protocol describes the amidation of the ester intermediate with aniline.

Materials:

-

Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

-

Aniline

-

Anhydrous toluene

-

Sodium methoxide (catalytic amount)

Procedure:

-

To a solution of ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) in anhydrous toluene, add aniline (1.1 eq).

-

Add a catalytic amount of sodium methoxide to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold toluene, and dried under vacuum to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this class of compounds against various human cancer cell lines. A series of 1H-indol-3-yl-N-phenylacetamide derivatives synthesized via a one-pot, multi-component Ugi reaction showed promising anticancer activity against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines.[3] Notably, derivatives containing chloro and bromo substituents at the C-4 position of the N-phenyl ring exhibited the most potent activity, particularly against MCF-7 cells.[3]

| Compound ID | R (Substitution on N-phenyl ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. SKOV3 |

| F4 | 4-Cl | 12.97 | >50 | 23.54 |

| F5 | 4-Br | 10.62 | 34.21 | 19.87 |

| Doxorubicin | - | 0.89 | 1.23 | 1.56 |

| Data adapted from reference[3]. |

SAR Insights:

-

Halogen Substitution: The presence of a halogen atom (Cl, Br) at the para-position of the N-phenyl ring appears to be crucial for enhanced anticancer activity.

-

Selectivity: The synthesized compounds generally exhibited higher selectivity indices (SI) compared to the standard drug doxorubicin, indicating a potentially better safety profile.[3]

Enzyme Inhibitory Activity

The indole-3-acetamide scaffold has also been explored for its potential as an enzyme inhibitor. A study on indole-3-acetamides as α-amylase inhibitors revealed that these compounds can effectively inhibit the enzyme, suggesting their potential in the management of hyperglycemia.[4][5] The structure-activity relationship study indicated that substitutions on the phenyl ring of the acetamide moiety significantly influence the inhibitory activity.[4][5]

Mechanism of Action: A Multifaceted Approach

The biological effects of this compound analogs are likely mediated through multiple mechanisms, reflecting the diverse signaling roles of the indole nucleus and its derivatives.

Aryl Hydrocarbon Receptor (AhR) Activation

Indole-3-carboxaldehyde, the core precursor, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[6] AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and cellular responses to environmental stimuli. Activation of AhR can lead to the production of interleukin-22 (IL-22), which has protective effects on the intestinal mucosa.[6] It is plausible that the biological activities of the title compounds are, at least in part, mediated through the AhR signaling pathway.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Initial Screening of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide to Bioactivity Assessment

Abstract

The confluence of the indole-3-carboxaldehyde and N-phenylacetamide scaffolds in the novel compound, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, presents a compelling case for its investigation as a potential therapeutic agent. The indole nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, N-phenylacetamide derivatives have been explored for their diverse biological potential.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial in vitro bioactivity screening of this promising, yet uncharacterized, molecule. We delineate a tiered, logical progression of assays designed to efficiently probe its cytotoxic, anti-inflammatory, and antimicrobial properties. Each protocol is presented with an emphasis on experimental causality and self-validation, ensuring robust and reproducible preliminary data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for novel chemical entities.

Introduction: The Scientific Rationale

The chemical architecture of this compound suggests a high probability of biological activity. The indole-3-carboxaldehyde moiety is a known precursor for a multitude of bioactive compounds, with demonstrated anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][5] The N-phenylacetamide portion of the molecule also contributes to this potential, with various derivatives showing significant biological effects.[3][4]

Our initial screening strategy is therefore predicated on this structural promise. We propose a multi-pronged approach to efficiently identify the most promising therapeutic avenue for this compound. The screening cascade will begin with broad cytotoxicity screening against a panel of cancer cell lines. Positive hits will trigger a deeper investigation into potential mechanisms of action, such as the modulation of key signaling pathways. Concurrently, the compound will be assessed for its anti-inflammatory and antimicrobial activities. This parallel yet tiered approach ensures a comprehensive initial assessment while conserving resources.

A Tiered Approach to Bioactivity Screening

A logical, stepwise screening process is critical for the efficient evaluation of a novel compound. The following workflow is designed to move from broad phenotypic assays to more specific mechanistic investigations.

Antiproliferative Activity Screening

The initial assessment of anticancer potential will be conducted using the Sulforhodamine B (SRB) assay. This method offers a robust, sensitive, and cost-effective high-throughput screening platform for determining cytotoxicity. The SRB assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass that is proportional to the number of viable cells.

Detailed Protocol: Sulforhodamine B (SRB) Assay

-

Cell Culture and Plating:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation and Staining:

-

Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

-

Incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

-

-

Absorbance Measurement and Data Analysis:

-

Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Hypothetical Data Presentation

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |

| A549 | Lung Carcinoma | 25.2 | 1.2 |

| HCT116 | Colon Carcinoma | 8.9 | 0.5 |

Mechanistic Insight: Targeting the PI3K/Akt/NF-κB Signaling Pathway

Indole derivatives have been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[1][7][8] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. A significant antiproliferative effect of this compound would warrant further investigation into its impact on these pathways, for instance, by using Western blotting to assess the phosphorylation status of key proteins like Akt and the nuclear translocation of NF-κB.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the development of numerous diseases. The anti-inflammatory potential of the test compound will be evaluated by assessing its ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.

Detailed Protocol: COX-2 and 5-LOX Inhibition Assays

Commercially available inhibitor screening kits provide a standardized and efficient method for this purpose.

-

Enzyme and Substrate Preparation:

-

Reconstitute the human recombinant COX-2 or 5-LOX enzyme and the corresponding substrate (e.g., arachidonic acid) according to the manufacturer's instructions.

-

-

Inhibitor Preparation and Incubation:

-

Prepare serial dilutions of this compound and a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in the provided assay buffer.

-

In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer.

-

Incubate the mixture for a specified time at room temperature to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation and Detection:

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the product formation over time using a microplate reader. The detection method will depend on the kit (e.g., colorimetric or fluorometric).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value for both COX-2 and 5-LOX inhibition.

-

Hypothetical Data Presentation

| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Inhibitor |

| COX-2 Inhibition | 18.7 | Celecoxib: 0.9 |

| 5-LOX Inhibition | 32.4 | Zileuton: 2.1 |

Antimicrobial Activity Screening

The prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

-

Microorganism Preparation:

-

Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans) in appropriate broth media.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as reference standards.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Hypothetical Data Presentation

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin: 1 |

| Escherichia coli | Gram-negative | 64 | Ciprofloxacin: 0.5 |

| Candida albicans | Fungus | 32 | Fluconazole: 2 |

Conclusion and Future Directions

This guide outlines a robust and efficient strategy for the initial bioactivity screening of the novel compound this compound. The proposed tiered approach, encompassing antiproliferative, anti-inflammatory, and antimicrobial assays, will provide a comprehensive preliminary assessment of its therapeutic potential. The detailed, self-validating protocols are designed to yield reliable and reproducible data, forming a solid foundation for subsequent hit-to-lead optimization and more in-depth mechanistic studies. Positive results from this initial screening will pave the way for further investigations, including advanced in vitro and in vivo models, to fully elucidate the pharmacological profile of this promising molecule.

References

- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Ajmal, R. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Source details not fully available] [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLzBUZYNYBCC3TRGwlI28-Ryg-s8D-BzLK0LzPLi-GuUlJPBj0BAgRqNQKD9XPNsMpAcW0PXr1Qikxm2efI1OdWxt1TKHORLiQ8XVfiyqOdFgEWQwELGJ1q_d2XYlaRcQyDP3pMa73_XBIobJvc3EK4G6BS-KlboeoY10yGXRVHbcQItYyQ5uQdSuOcDSsi3dRIM=]

- Ahmad, A., Biersack, B., Li, Y., Bao, B., Kong, D., & Sarkar, F. H. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anti-cancer agents in medicinal chemistry, 13(7), 1028–1038. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901097/]

- ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [https://www.researchgate.net/publication/377196013_New_Insights_into_the_Modifications_and_Bioactivities_of_Indole-3-Carboxaldehyde_and_its_Derivatives_as_a_Potential_Scaffold_for_Drug_Design_A_Mini-Review]

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [https://clytetechnologies.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [https://www.roche-applied-science.

- Creative BioMart. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [https://www.creativebiomart.net/5-lipoxygenase-inhibitor-screening-kit-fluorometric-463297.htm]

- Yilmaz, I., Er, M., Sevindik, H. G., & Cetin, A. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 24(1), 65-75. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7059738/]

- Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M., Rinaldi, M., Schell, W., & Walsh, T. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [https://journals.asm.org/doi/10.1128/JCM.43.10.5243-5246.2005]

- Li, Y., Liu, X., Wang, J., Zhang, Y., Li, Y., Zhang, H., & Xue, W. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules, 25(8), 1779. [https://www.mdpi.com/1420-3049/25/8/1779]

- BenchChem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. [https://www.benchchem.com/product/b5608]

- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [https://www.researchgate.net/figure/Bioactive-natural-compounds-from-1H-indole-3-carboxaldhyde_fig1_349544062]

- ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. [https://www.researchgate.net/figure/Step-by-step-workflow-of-the-standardized-sulforhodamine-B-SRB-assay-The-figure_fig1_387401569]

- ResearchGate. (n.d.). (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [https://www.researchgate.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [https://experiments.springernature.com/search?query=Cytotoxicity%20MTT%20Assay]

- Sethi, G., Ahn, K. S., Sandur, S. K., Lin, X., Chaturvedi, M. M., & Aggarwal, B. B. (2006). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 107(7), 2841–2849. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1895748/]

- ResearchGate. (2025). (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. [https://www.researchgate.

- Al-Ostoot, F. H., El-Sayed, M. A., Abulkhair, H. S., El-Gamal, M. I., & Anbar, M. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 13(10), 1251–1263. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599971/]

- BenchChem. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [https://www.benchchem.com/protocols/p102]

- BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [https://www.biovision.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [https://bpsbioscience.com/pub/media/wysiwyg/71111.pdf]

- Wang, Y., Zhang, R., Guo, Y., Wang, Y., Liu, Y., & Wang, H. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 9(5), e00154-24. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11097240/]

- Asati, V., Ritu, B., & Mahapatra, D. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Archiv der Pharmazie, 355(5), e2100431. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9091636/]

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. [https://www.caymanchem.com/product/701060]

- Kim, W., Lee, J. H., Kim, C., Lee, J., & Lee, J. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Archiv der Pharmazie, 357(1), e2300305. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842068/]

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]

- ResearchGate. (n.d.). IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives.... [https://www.researchgate.

- Sab-Abbam, B., Siraj, S., Geng, T., Siraj, S., & Podust, L. M. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. Journal of industrial microbiology & biotechnology, 42(6), 865–876. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442011/]

- Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M., Rinaldi, M., Schell, W., & Walsh, T. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [https://pubmed.ncbi.nlm.nih.gov/16214959/]

- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [https://clsi.org/standards/products/microbiology/documents/m07/]

- Al-Allaf, M. A., El-Gamal, T. B., & Wani, P. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Cancers, 15(22), 5433. [https://pubmed.ncbi.nlm.nih.gov/38001716/]

- ResearchGate. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. [https://www.researchgate.

- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm]

- Devine, E., Healy, S., Boinett, C., & Kavanagh, K. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(3), 261. [https://www.mdpi.com/2218-273X/14/3/261]

- Ammar, Y. A., El-Sharief, M. A. M. S., Mohamed, Y. A., & Ragab, A. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6698. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571168/]

- Chin, Y., Jung, J. W., & Kim, Y. (2011). (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo. Cancer Prevention Research, 4(11), 1842–1851. [https://aacrjournals.org/cancerpreventionresearch/article/4/11/1842/43977/3-Chloroacetyl-indole-a-Novel-Allosteric-AKT]

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/198/mak399bul.pdf]

- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [https://clsi.org/standards/products/harmonized-standards/documents/iso16256/]

- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. [https://www.caymanchem.com/pdfs/760111.pdf]

- ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). [https://www.researchgate.

- Hager, S., Staudinger, P., Egger, A., Debbab, A., Jovanović, K., Schueffl, H., ... & Heffeter, P. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 384. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9823485/]

- Sun, B., & Karin, M. (2022). Gut Microbiota-Mediated Molecular Events in Hepatocellular Carcinoma: From Pathogenesis to Treatment. Cancers, 14(23), 5988. [https://www.mdpi.com/2072-6694/14/23/5988]

- Cellculture2. (2024). Cell quantitation: SRB Assay. [https://cellculture2.altervista.org/srb-assay/]

- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [https://www.gbiosciences.com/cyto-scan-srb-cell-cytotoxicity-assay]

- ResearchGate. (n.d.). The compounds were screened further to find out their IC50 values.... [https://www.researchgate.net/figure/The-compounds-were-screened-further-to-find-out-their-IC50-values-Various_fig2_264431526]

- ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. [https://webstore.ansi.org/preview-pages/CLSI/preview_VET03A.pdf]

- Novus Biologicals. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329). [https://www.novusbio.com/products/lipoxygenase-inhibitor-screening-assay-kit-colorimetric_ka1329]

- MyBioSource. (n.d.). ALOX5 assay kit | Human 5-Lipoxygenase Assay Kit-AAA63212.1. [https://www.mybiosource.com/alox5-assay-kit/human-5-lipoxygenase/63212]

Sources

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

A Technical Guide to 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. Among the myriad of indole derivatives, those functionalized at the N-1 and C-3 positions have garnered significant attention due to their diverse pharmacological profiles. This technical guide provides an in-depth exploration of a specific indole derivative, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide , a molecule that synergistically combines the structural features of indole-3-carboxaldehyde and N-phenylacetamide.

Indole-3-carboxaldehyde derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1] Similarly, the N-phenylacetamide moiety is a common feature in many pharmacologically active agents. The strategic combination of these two pharmacophores in a single molecular entity presents a compelling case for its investigation as a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the compound's structure, a plausible synthesis pathway, its physicochemical properties (with some data inferred from closely related analogs due to limited direct experimental values), potential biological activities and mechanisms of action, and analytical methodologies for its characterization.

IUPAC Name and Chemical Structure

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₁₇H₁₄N₂O₂

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging well-established reactions in indole chemistry. A plausible and efficient synthetic route is outlined below, starting from readily available indole-3-carboxaldehyde.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-formyl-1H-indol-1-yl)acetate.

Step 2: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetic acid

-

Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N hydrochloric acid (HCl).

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(3-formyl-1H-indol-1-yl)acetic acid.

Step 3: Synthesis of this compound

-

To a solution of 2-(3-formyl-1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following table includes calculated values and data for structurally related compounds to provide an estimation of its properties.

| Property | Value/Predicted Value | Source/Method |

| Molecular Formula | C₁₇H₁₄N₂O₂ | Calculated |

| Molecular Weight | 290.31 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

| pKa | Not available | - |

| logP | Not available | - |

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound is not yet experimentally determined. However, based on the extensive literature on related indole derivatives, several potential biological activities can be anticipated.

Potential Therapeutic Areas

-

Anti-inflammatory: Many indole derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.[2][3]

-

Anticancer: The indole scaffold is present in numerous anticancer agents, and derivatives of indole-3-carboxaldehyde have shown promising cytotoxic activity against various cancer cell lines.[4][5][6]

-

Antioxidant: The indole nucleus is known to be an effective free radical scavenger, and various derivatives have demonstrated significant antioxidant activity.[7][8][9][10][11]

-

Antimicrobial: Indole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.

Postulated Mechanisms of Action

The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of biological targets. The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the known mechanisms of related compounds.

Caption: Potential biological pathways modulated by the target compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following techniques are recommended for a thorough analysis.

Analytical Workflow Diagram

Caption: Recommended analytical workflow for compound characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the aldehyde and amide, and the N-H bond of the indole.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis.[12][13]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment.

Conclusion

This compound represents a molecule of significant interest at the intersection of indole and N-phenylacetamide chemistry. While direct experimental data for this specific compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive knowledge of related structures. The convergence of anti-inflammatory, anticancer, and antioxidant pharmacophores within a single entity makes it a compelling candidate for further investigation in drug discovery programs. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and similar indole derivatives.

References

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. PubMed. [Link]

-

Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. Semantic Scholar. [Link]

-

Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Ingenta Connect. [Link]

-

Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Taylor & Francis Online. [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

-

Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Request PDF. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Publications. [Link]

-

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]

-

Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]

-